H-Gln-pNA

Description

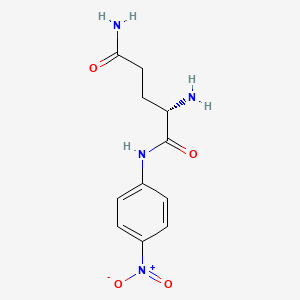

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N4O4 |

|---|---|

Molecular Weight |

266.25 g/mol |

IUPAC Name |

(2S)-2-amino-N-(4-nitrophenyl)pentanediamide |

InChI |

InChI=1S/C11H14N4O4/c12-9(5-6-10(13)16)11(17)14-7-1-3-8(4-2-7)15(18)19/h1-4,9H,5-6,12H2,(H2,13,16)(H,14,17)/t9-/m0/s1 |

InChI Key |

SKSRYSIARQUAOA-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CCC(=O)N)N)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCC(=O)N)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Analytical Characterization for Research Applications

Chemical Synthesis of H-Gln-pNA and its Derivatives

The chemical synthesis of this compound and its derivatives can be approached through both solid-phase and solution-phase methodologies. These methods focus on forming an amide bond between the carboxyl group of a protected glutamine (or a peptide containing glutamine) and the amino group of p-nitroaniline.

Solid-Phase and Solution-Phase Synthesis Approaches

Solid-phase peptide synthesis (SPPS) offers advantages in terms of ease of handling and purification, particularly for longer peptide sequences conjugated to pNA. However, the direct coupling of pNA to a peptide on a solid support can be challenging due to pNA's low nucleophilicity. Strategies to address this in SPPS include the use of modified resins or activated peptide intermediates. One approach involves synthesizing a peptide p-aminoanilide on a resin followed by oxidation of the amino group to a nitro group. acs.orgresearchgate.net Another method utilizes an aryl hydrazine (B178648) resin, where the peptide is assembled and then cleaved with pNA after activation to a reactive acyl diazene. acs.orgresearchgate.netosti.gov

Solution-phase synthesis is also employed, particularly for the preparation of aminoacyl-pNA synthons like protected Gln-pNA. While solution-phase methods can be effective, they often require tedious purification steps after each coupling reaction. rsc.org A novel high-yield solution-phase method for synthesizing aminoacyl-pNA derivatives involves the in situ formation of a selenocarboxylate intermediate of a protected amino acid followed by amidation with an azide. d-nb.infobeilstein-journals.org

Introduction of the p-Nitroanilide Moiety

The introduction of the p-nitroanilide moiety typically involves forming an amide bond between the carboxyl group of the amino acid or peptide and the amino group of p-nitroaniline. Due to the poor nucleophilicity of p-nitroaniline, coupling reagents and strategies that enhance reactivity are necessary. d-nb.infobeilstein-journals.org

In solution-phase synthesis, protected amino acids can be coupled with p-nitroaniline using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or through the formation of activated esters or acid azides. thaiscience.info One method involves cooling the reaction mixture containing the protected amino acid and DCC to 0°C under an inert atmosphere to form an intermediate before adding p-nitroaniline. thaiscience.info

In solid-phase synthesis, introducing the pNA moiety often occurs at the C-terminus of the peptide chain attached to the resin. This can involve cleaving a peptide hydrazide resin with pNA after oxidation acs.orgresearchgate.netosti.gov or utilizing resins pre-derivatized with a pNA analog, such as 5-amino-2-nitrobenzoic acid (Anb5,2), followed by standard Fmoc synthesis. nih.gov

Synthesis of Modified Glutamine-Containing pNA Analogs

Modified glutamine-containing pNA analogs are synthesized to explore variations in substrate specificity or to introduce additional functionalities. This involves incorporating modified glutamine residues or conjugating the glutamine-pNA structure to other molecules. For instance, glutamine phosphonate (B1237965) derivatives have been synthesized and incorporated into peptide nucleic acid (PNA) oligomers via solid-phase synthesis to create phosphonate-PNA conjugates. oup.comnih.govresearchgate.net The synthesis of such analogs typically follows established peptide or PNA synthesis protocols, utilizing appropriately protected modified amino acid building blocks. oup.comnih.gov Another example includes the synthesis of a cyclic glutamine analogue used in antiviral agents, which involves coupling protected forms of the modified amino acid to form dipeptides or larger structures. acs.org

Spectroscopic and Chromatographic Methods for Research Purity Assessment

Ensuring the purity and identity of synthesized this compound and its derivatives is critical for their use in research. Spectroscopic and chromatographic techniques are routinely employed for this purpose.

UV-Visible Spectrophotometry for pNA Chromophore Analysis

UV-Visible (UV-Vis) spectrophotometry is a primary method for the analysis of pNA-containing compounds due to the characteristic absorption of the p-nitroaniline chromophore in the UV-Vis region. ufrgs.brwashington.edursc.orgmatanginicollege.ac.inung.ac.id The pNA moiety exhibits a distinct absorption maximum, typically around 405-410 nm, when released from the peptide conjugate after enzymatic cleavage. longdom.org This property allows for the quantitative determination of liberated p-nitroaniline, which is directly proportional to the extent of enzymatic activity. d-nb.infobeilstein-journals.orglongdom.org UV-Vis spectroscopy is used to monitor the progress of enzyme assays by measuring the increase in absorbance at this wavelength over time. d-nb.infobeilstein-journals.orglongdom.org It can also be used to determine the concentration of pNA-containing compounds in solution based on their molar extinction coefficient. rsc.org

High-Performance Liquid Chromatography (HPLC) for Compound Evaluation

High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of synthesized this compound and its derivatives. rsc.orggoogle.compeptide.co.jpknauer.netresearchgate.netnih.govmedsci.orgnih.gov RP-HPLC (Reverse-Phase HPLC) is commonly used, employing a stationary phase with hydrophobic properties and a mobile phase typically consisting of a gradient of water and an organic solvent (e.g., acetonitrile) with a small percentage of an acidic modifier (e.g., trifluoroacetic acid). researchgate.netosti.govrsc.orgknauer.netnih.gov

HPLC analysis allows for the separation of the desired product from impurities, such as truncated sequences, side products, and unreacted starting materials. researchgate.net The purity is typically determined by integrating the peak area corresponding to the target compound and expressing it as a percentage of the total peak area in the chromatogram. google.compeptide.co.jpknauer.netgoogle.com Analytical HPLC is used for monitoring reaction progress, verifying the identity of intermediates, and confirming the purity of the final product. knauer.net Preparative HPLC can be employed for the purification of larger quantities of the synthesized compound. rsc.orgknauer.netnih.govmedsci.orgnih.gov

HPLC chromatograms provide valuable data on the composition of crude and purified synthesis products. For example, HPLC analysis of crude peptide p-nitroanilides synthesized using an aryl hydrazine resin showed the main product with high purity. researchgate.netosti.gov

Example HPLC Purity Data for a Peptide-pNA Conjugate

| Compound | Synthesis Method | Purity (% by HPLC) | Reference |

| Peptide-pNA 1a | Aryl Hydrazine Resin | 96 | researchgate.netosti.gov |

| Crude Product | Trityl Chloride Resin + Oxidation | 92.7 | google.com |

| Purified Peptide | Preparative RP-HPLC | >99 | knauer.net |

| Bz-L-Arg-pNA ·HCl | - | ≥99.0 | peptide.co.jp |

HPLC conditions, such as the gradient profile and column type, are optimized to achieve adequate separation and resolution of the target compound. UV detection at wavelengths appropriate for the pNA chromophore (e.g., 210 nm, 280 nm, or 350 nm, depending on the peptide sequence and detection setup) is commonly used. nih.gov Mass spectrometry (MS) is often coupled with HPLC (LC-MS) to provide additional confirmation of the identity and molecular weight of the synthesized product. researchgate.netresearchgate.netmedsci.orgnih.govgoogle.comrsc.orgscielo.br

Enzymatic Applications and Substrate Profiling

General Principles of Chromogenic Substrate Assays Utilizing H-Gln-pNA

Chromogenic substrate assays employing this compound are based on the principle that enzymatic hydrolysis of the peptide bond between the glutamine residue and the pNA group releases free p-nitroaniline. This release results in a measurable color change in the reaction mixture.

The detection of p-nitroaniline released from this compound is typically performed using spectrophotometry. p-Nitroaniline is a chromophore, meaning it absorbs light in the visible spectrum. The release of p-nitroaniline leads to an increase in absorbance at a specific wavelength, commonly around 405 nm nih.govcaymanchem.comkoreascience.kr. This increase in absorbance is directly proportional to the concentration of released p-nitroaniline, and thus to the activity of the enzyme. By monitoring the change in absorbance over time, the reaction rate can be determined, providing a quantitative measure of enzyme activity. nih.govkoreascience.krpatsnap.com

The molar extinction coefficient of p-nitroaniline at the chosen wavelength is crucial for converting absorbance measurements into molar concentrations of the product nih.gov. This allows for the calculation of enzyme activity in standard units.

Optimizing assay conditions is critical to ensure accurate and reproducible measurements of enzyme activity using this compound. Several parameters can influence the rate of the enzymatic reaction. Key optimization parameters include:

Enzyme and Substrate Concentration: The concentrations of both the enzyme and this compound substrate need to be optimized to ensure the reaction rate is within the linear range of detection and that substrate is not limiting during the measurement period. patsnap.com

pH and Buffer System: Enzymes have optimal pH ranges for activity. Selecting an appropriate buffer system with the correct pH is essential to maintain enzyme stability and maximal activity. Different buffer species and ionic strengths can also impact enzyme activity. patsnap.comnih.govmdpi.comresearchgate.net

Temperature: Enzyme activity is highly dependent on temperature. Assays are typically performed at a temperature that allows for sufficient reaction rate while maintaining enzyme stability. Physiological temperatures (around 37°C) or standardized laboratory temperatures (e.g., 25°C or 30°C) are commonly used, although some enzymes may have optima at higher or lower temperatures. koreascience.krnih.govresearchgate.netbitesizebio.comasm.orgjmb.or.kr

Incubation Time: The reaction time should be chosen such that a measurable amount of product is formed, but the substrate is not depleted, and the reaction rate remains linear. koreascience.krpatsnap.com

Presence of Cofactors or Activators: Some enzymes require specific cofactors or activators (e.g., metal ions) for activity. Their optimal concentrations should be determined. koreascience.krnih.govbitesizebio.comwikipedia.org

Inhibitors: If studying enzyme kinetics or the effect of potential inhibitors, the concentration of inhibitors needs to be carefully controlled.

Preliminary experiments are often conducted to determine the optimal conditions for a specific enzyme-H-Gln-pNA system. patsnap.com

Spectrophotometric Detection of p-Nitroaniline Release

Substrate Specificity and Selectivity Profiling with this compound

Substrate specificity refers to the range of substrates an enzyme can act upon, while selectivity describes the enzyme's preference for one substrate over others. This compound is a valuable tool for profiling the substrate specificity and selectivity of enzymes that recognize glutamine residues.

Determining enzyme substrate preferences often involves measuring the enzyme's catalytic efficiency towards a panel of potential substrates, including this compound and other synthetic or natural peptides. Methodologies include:

Kinetic Parameter Determination: Measuring kinetic parameters such as Michaelis constant (Km) and catalytic constant (kcat) for different substrates allows for the calculation of the specificity constant (kcat/Km). A higher specificity constant indicates a greater preference of the enzyme for that substrate. frontiersin.org

Comparative Hydrolysis Rates: By incubating the enzyme with equimolar concentrations of different substrates and measuring the initial hydrolysis rates, a relative preference for this compound compared to other substrates can be established.

Peptide Libraries: Using libraries of synthetic peptides with variations in amino acid sequences and a chromogenic or fluorogenic leaving group (like pNA or AMC) can provide a broader understanding of the enzyme's recognition sequence and preferred amino acids at different positions relative to the cleavage site. researchgate.netgoogle.combiosynth.com

This compound, with its single glutamine residue linked to pNA, is particularly useful for enzymes that cleave after a glutamine residue.

This compound is often used in conjunction with or compared to other chromogenic or peptide substrates to understand the nuances of enzyme specificity. For example, studies might compare the cleavage efficiency of an enzyme towards this compound versus substrates with different amino acids at the glutamine position or with longer peptide sequences. frontiersin.org

Comparing the kinetic parameters obtained with this compound and other substrates provides insights into how the enzyme's active site interacts with the glutamine residue and the influence of flanking amino acids in peptide substrates. For instance, some enzymes may show higher activity with substrates containing specific residues N-terminal or C-terminal to the glutamine.

Research has shown that for certain cysteine peptidases from the C1 papain family, substrates containing glutamine in the P1 position (immediately N-terminal to the cleavage site) like Glp-Phe-Gln-pNA (where Glp is pyroglutamyl) are cleaved with high efficiency and selectivity compared to analogous substrates with alanine (B10760859) in the P1 position. frontiersin.org This highlights the importance of the glutamine residue for recognition by these specific enzymes.

Methodologies for Determining Enzyme Substrate Preferences

Specific Enzyme Targets and Interaction Profiles

This compound is a relevant substrate for enzymes that catalyze reactions involving the cleavage of a bond following a glutamine residue. While specific enzyme targets for direct cleavage of this compound (a single glutamine with a C-terminal pNA) are less extensively documented compared to longer peptide-pNA substrates, enzymes known to interact with glutamine-containing sequences are potential candidates.

Enzymes that act on glutamine residues include transglutaminases and glutaminyl cyclase. Transglutaminases catalyze the formation of isopeptide bonds between glutamine and lysine (B10760008) residues or the deamidation of glutamine residues wikipedia.org. While their primary activity is not the simple hydrolysis measured by this compound cleavage, some transglutaminases, such as tissue transglutaminase (TG2) and Factor XIIIa, interact with glutamine residues in proteins and peptides wikipedia.orgrcsb.org. Studies investigating the substrate specificity of these enzymes might utilize modified glutamine-containing substrates. rcsb.orgwikipedia.org

Glutaminyl cyclase (QC) catalyzes the cyclization of N-terminal glutamine into pyroglutamic acid wikipedia.org. While this compound is not a direct substrate for this cyclization activity, derivatives or related substrates containing N-terminal glutamine might be used in QC research. researchgate.net

Cysteine Peptidases

Cysteine peptidases, particularly those belonging to the C1 papain family, are known to cleave peptide bonds using a catalytic cysteine residue. This compound and similar substrates with glutamine in the P1 position (the residue immediately preceding the scissile bond) have been developed to probe the specificity of these enzymes researchgate.netnih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.org.

Cathepsins (e.g., Cathepsin L, Cathepsin B)

Cathepsins are a major group of cysteine peptidases found in various organisms, including humans and insects nih.govfrontiersin.org. Studies have shown that cathepsins, such as human and insect cathepsin L, can efficiently cleave substrates with glutamine at the P1 position nih.govfrontiersin.org. Research utilizing Glp-Phe-Gln-pNA (where Glp is pyroglutamyl) has demonstrated its utility in differentiating between cathepsin L and cathepsin B activities. While Glp-Phe-Gln-pNA is a substrate for both, cathepsin L generally exhibits higher specific activity towards this substrate compared to cathepsin B nih.govfrontiersin.orgfrontiersin.org. Conversely, the commercially available substrate Z-Arg-Arg-pNA is preferentially hydrolyzed by cathepsin B nih.govfrontiersin.orgsigmaaldrich.com. This differential specificity allows for the simultaneous identification and differentiation of these two cathepsins in enzyme mixtures through techniques like chromatography followed by activity testing with both substrates nih.govfrontiersin.org.

Specific activity and kinetic parameters have been determined for various cathepsins using glutamine-containing substrates. For instance, plant cysteine peptidases generally show higher efficiency with these substrates compared to cathepsins of animal origin nih.govfrontiersin.org. Human and insect cathepsin L have demonstrated higher specific activities with Glp-Phe-Gln-pNA compared to other animal cathepsins tested nih.govfrontiersin.org. Kinetic studies comparing Glp-Phe-Gln-pNA and Glp-Phe-Ala-pNA revealed that peptidases exhibit higher specificity constants (kcat/KM) for the glutamine-containing substrate nih.govfrontiersin.org.

| Enzyme Source | Substrate | Specific Activity (Units) | kcat/KM (M-1s-1) |

|---|---|---|---|

| Plant Peptidases | Glp-Phe-Gln-pNA | High | High |

| Human Cathepsin L | Glp-Phe-Gln-pNA | Higher than Cathepsin B | Higher than Glp-Phe-Ala-pNA |

| Insect Cathepsin L | Glp-Phe-Gln-pNA | Higher than Cathepsin B | Higher than Glp-Phe-Ala-pNA |

| Cathepsin B | Glp-Phe-Gln-pNA | Lower than Cathepsin L | Lower than Glp-Phe-Ala-pNA |

| Plant Peptidases | Glp-Phe-Ala-pNA | Lower than Glp-Phe-Gln-pNA | Lower than Glp-Phe-Gln-pNA |

| Human Cathepsin L | Glp-Phe-Ala-pNA | Lower than Glp-Phe-Gln-pNA | Lower than Glp-Phe-Gln-pNA |

| Insect Cathepsin L | Glp-Phe-Ala-pNA | Lower than Glp-Phe-Gln-pNA | Lower than Glp-Phe-Gln-pNA |

Note: Specific activity and kinetic parameter values are relative comparisons based on research findings nih.govfrontiersin.org. Actual values vary depending on experimental conditions.

Glutaminyl Cyclase (QC)

Glutaminyl cyclase (QC), also known as glutaminyl-peptide cyclotransferase, catalyzes the intramolecular cyclization of N-terminal glutamine residues in peptides and proteins to form pyroglutamate (B8496135) (pGlu), releasing ammonia (B1221849) nih.govnih.govresearchgate.netgoogle.com. This post-translational modification is important in various physiological and pathological processes researchgate.netgoogle.com. This compound, while primarily a substrate for peptidases cleaving after glutamine, can also be relevant in the context of QC activity, particularly in coupled enzyme assays.

Characterization of QC-Mediated Pyroglutamate Formation

QC enzymes are found in both prokaryotes and eukaryotes nih.gov. Studies characterizing QC activity and substrate specificity have employed various glutamine-containing substrates. While this compound itself undergoes cyclization by QC to form pGlu-pNA, the direct measurement of this reaction can be challenging. The release of pNA from this compound is typically associated with peptidase activity, not QC activity researchgate.netresearchgate.net. However, this compound's conversion to pGlu-pNA by QC has been monitored indirectly researchgate.netresearchgate.netresearchgate.net.

Research has shown that QC can cyclize N-terminal glutamine residues in various peptides and dipeptide surrogates nih.gov. The specificity constants (kcat/KM) for QC can vary depending on the substrate structure and the source of the enzyme (e.g., plant vs. mammalian QC) nih.gov.

Coupled Enzyme Assays for QC Activity Measurement

To overcome the limitations of directly measuring QC activity with substrates like this compound, coupled enzyme assays have been developed. These assays utilize an auxiliary enzyme, typically pyroglutamyl aminopeptidase (B13392206) (PGAP), which cleaves the pyroglutamate residue from the product of the QC reaction (e.g., pGlu-pNA or pGlu-AMC), releasing a detectable signal researchgate.netresearchgate.netresearchgate.netgoogle.comscispace.comscispace.com.

In a coupled assay format using this compound, QC converts this compound to pGlu-pNA. Subsequently, PGAP hydrolyzes pGlu-pNA, releasing p-nitroaniline, which is then measured spectrophotometrically at 405 nm researchgate.netresearchgate.netresearchgate.net. This allows for a continuous monitoring of QC activity researchgate.netresearchgate.netresearchgate.net.

| Enzyme System | Substrate | Auxiliary Enzyme | Detectable Product | Detection Method |

|---|---|---|---|---|

| Glutaminyl Cyclase (QC) alone | This compound | None | pGlu-pNA | Indirect |

| QC + Pyroglutamyl Aminopeptidase (PGAP) | This compound | PGAP | p-nitroaniline | Spectrophotometry |

| QC + PGAP | H-Gln-AMC | PGAP | AMC | Fluorometry |

Note: This table illustrates the principle of coupled enzyme assays for QC activity using this compound and H-Gln-AMC as substrates researchgate.netresearchgate.netresearchgate.netgoogle.comscispace.comscispace.com.

The coupled assay with this compound and PGAP has been successfully used to determine the kinetic parameters of QC and to monitor QC activity during enzyme purification researchgate.netresearchgate.net. This method offers a fast, continuous, and reliable way to measure QC activity, even in the presence of ammonium (B1175870) ions, which can be a byproduct of the QC reaction researchgate.netresearchgate.net.

Transglutaminases (TGases)

Transglutaminases (TGases) are a family of calcium-dependent enzymes that catalyze the formation of isopeptide bonds, typically between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue nih.gov. They can also catalyze other reactions, including the hydrolysis of the γ-carboxamide group of glutamine nih.gov.

While this compound is not a direct substrate for the transamidation reaction catalyzed by TGases (as it lacks a lysine or other primary amine nucleophile), related glutamine-containing substrates are used to study TGase activity, particularly their hydrolytic or acyl-transferase activities. For instance, the synthetic dipeptide Z-Gln-Gly-OH is widely used as a substrate for transglutaminases, where the enzyme catalyzes the transfer of the glutamine residue to a water molecule (hydrolysis) or an amine acceptor peptanova.denih.gov.

Research on TGases, such as tissue transglutaminase (TG2), often involves activity assays to monitor their catalytic function nih.gov. While the primary focus is on transamidation, the ability of TGases to interact with glutamine residues makes related compounds like this compound potentially relevant in specific assay designs or for understanding substrate recognition, although direct cleavage of this compound by TGases in a manner analogous to cysteine peptidases is not their primary mode of action. The development of novel fluorogenic substrates based on optimized inhibitor scaffolds is also an active area of research for studying TGase activity and kinetics nih.gov.

Role of Glutamine Residue in TGase Substrate Recognition

The recognition of the glutamine residue by transglutaminases is a critical aspect of their substrate specificity. TGases exhibit stringent selectivity for the glutamine residue, which is often required to be located in a flexible region of a protein or within a specific peptide sequence motif for efficient enzymatic activity. invivochem.cn Structural studies and kinetic analyses with various peptide substrates have revealed that specific interactions between the enzyme's active site residues and the glutamine side chain, as well as surrounding residues in the substrate, are crucial for binding and catalysis. invivochem.cn For example, conserved residues in the TGase active site, such as tyrosine and histidine, are proposed to form hydrogen bond networks that stabilize the glutamine side chain and facilitate the nucleophilic attack by the catalytic cysteine. invivochem.cn While the glutamine residue in this compound contains the reactive γ-carboxamide group, its presentation outside a peptide context and the absence of specific flanking residues or N-terminal modifications appear to limit its recognition as a direct acyl-donor substrate for the canonical transamidation or amine incorporation reactions catalyzed by transglutaminases, as indicated by studies on the substrate requirements of tissue TGase. invivochem.cn

Viral Proteases (e.g., Chiba Virus 3C-like Protease)

Viral proteases are essential for the processing of viral polyproteins into functional proteins necessary for replication. Some viral proteases, particularly those from the picornavirus and calicivirus families, are cysteine proteases with specific substrate recognition sites. The Chiba virus 3C-like protease (CVP), a protease from the norovirus family (a type of calicivirus), is known to cleave its polyprotein at specific sites. Studies have identified peptide substrates that mimic these cleavage sites to characterize the specificity and activity of viral proteases. Notably, the peptide substrate H-Glu-Ala-Leu-Phe-Gln-pNA has been identified as a substrate for the Chiba virus 3C-like protease. This protease exhibits a major substrate selectivity for a glutamine or glutamate (B1630785) residue at the P1 position (the residue immediately N-terminal to the cleavage site). The peptide H-Glu-Ala-Leu-Phe-Gln-pNA contains a glutamine residue at the P1 position relative to the pNA leaving group, and its cleavage by CVP demonstrates the enzyme's ability to recognize and hydrolyze a peptide bond involving a C-terminal glutamine linked to a pNA moiety within a specific sequence context. The determination of the crystal structure of the Chiba virus 3C-like protease in complex with this peptide substrate has provided valuable insights into the enzyme's active site and substrate binding pockets, highlighting the interactions critical for substrate recognition, particularly at the S1 and S2 sites which accommodate the P1 (glutamine) and P2 (phenylalanine) residues, respectively.

Enzymatic Kinetics and Catalytic Efficiency Studies

Determination of Kinetic Parameters for H-Gln-pNA Hydrolysis

Kinetic parameters such as Michaelis constant (K_m) and maximum reaction velocity (V_max) are fundamental to understanding the interaction between an enzyme and its substrate. These parameters are determined by measuring the initial reaction velocity at different substrate concentrations.

Michaelis-Menten Kinetics Analysis (K_m, V_max)

The Michaelis-Menten model describes the relationship between the initial reaction velocity (v₀) and the substrate concentration ([S]) for many enzyme-catalyzed reactions. It is defined by the equation:

v₀ = (V_max * [S]) / (K_m + [S])

Where:

V_max is the maximum reaction velocity achieved when the enzyme is saturated with substrate.

K_m is the Michaelis constant, representing the substrate concentration at which the reaction velocity is half of V_max. It can also serve as an indicator of the enzyme's affinity for the substrate, with a lower K_m indicating higher affinity.

Studies involving this compound as a substrate for specific enzymes, such as glutaminyl cyclase (QC), have utilized Michaelis-Menten kinetics to determine these parameters. For instance, research on papaya glutaminyl cyclase using Gln-pNA (another way of referring to this compound in the context of QC activity) has shown that the initial rate of pNA formation is dependent on the concentration of Gln-pNA researchgate.netresearchgate.net. The dependence of initial pNA formation on the concentration of Gln-pNA allows for the determination of kinetic parameters researchgate.netresearchgate.net. While specific K_m and V_max values for this compound with various enzymes are enzyme-dependent and require specific experimental data, the methodology involves measuring the initial velocity across a range of this compound concentrations and fitting the data to the Michaelis-Menten equation or its linear transformations (e.g., Lineweaver-Burk plot).

Catalytic Efficiency (k_cat/K_m) Calculations

Catalytic efficiency, represented by the specificity constant k_cat/K_m, is a measure of how effectively an enzyme converts substrate into product. It takes into account both the enzyme's catalytic rate (k_cat, the turnover number) and its substrate affinity (K_m).

k_cat is calculated from V_max using the equation:

k_cat = V_max / [E]₀

Where [E]₀ is the total enzyme concentration.

The catalytic efficiency (k_cat/K_m) is a second-order rate constant that reflects the enzyme's efficiency at low substrate concentrations, where the enzyme is not saturated. A higher k_cat/K_m value indicates greater catalytic efficiency.

Research has utilized k_cat/K_m values to compare the efficiency of enzymes with different substrates or to assess the impact of enzyme modifications on catalytic performance uni-mainz.denih.gov. For example, studies on the catalytic efficiency of enzymatic reactions with substrates like Glp-Phe-Gln-pNA (a modified glutamine-containing substrate) have estimated efficiency using the specificity constant k_cat/K_m nih.gov. These studies demonstrate that glutamine-containing substrates can be cleaved by certain cysteine peptidases with high efficiency nih.gov. The determination of k_cat/K_m for this compound with a specific enzyme provides a quantitative measure of that enzyme's ability to hydrolyze this particular substrate.

Influence of Environmental Factors on Reaction Rates

Enzymatic activity is highly sensitive to environmental conditions. Factors such as pH, ionic strength, and temperature can significantly influence the enzyme's structure, substrate binding, and catalytic rate.

pH Dependence of Enzymatic Activity

pH affects the ionization state of amino acid residues in the enzyme's active site and the substrate, which can impact substrate binding and catalysis. Enzymes typically have an optimal pH range where their activity is maximal.

Studies on various peptidases using pNA substrates have investigated the effect of pH on enzymatic activity. For instance, an aminopeptidase (B13392206) from a marine bacterium showed an optimum pH of 6.5 for the hydrolysis of L-Ala-p-naphthylamide tandfonline.com. Another study on dipeptidyl peptidase IV using Gly-Pro-pNA as a substrate found a broad pH optimum ranging from pH 6.5 to 8.0 nih.gov. Research on other enzymes and substrates, such as the trypsin-catalyzed hydrolysis of N-α-benzyloxycarbonyl-l-lysine p-nitroanilide, has detailed the pH dependence of kinetic parameters like k_cat/K_m and the rates of acylation and deacylation acs.org. While specific data for this compound with a particular enzyme would be required for a detailed pH profile, the general principle is that the ionization states of residues in the enzyme and substrate, influenced by pH, play a critical role in the catalytic mechanism vu.edu.au.

Ionic Strength Effects on Reaction Kinetics

Ionic strength, the concentration of ions in a solution, can affect enzymatic activity by influencing electrostatic interactions between the enzyme and substrate, as well as the enzyme's conformation.

The effect of ionic strength on enzymatic hydrolysis has been observed in various systems. For example, increasing ionic strength has been shown to enhance the solubility and emulsifying properties of protein hydrolysates researchgate.net. In the context of glutaminyl cyclase activity using Gln-pNA, increasing ionic strength (e.g., potassium chloride up to 300 mM) resulted in an increase in enzymatic activity of about 20% researchgate.net. This suggests that for some enzymes that act on this compound, ionic interactions play a role in modulating catalytic efficiency. The specific effect of ionic strength is enzyme-dependent and can vary based on the charged residues involved in substrate binding and catalysis.

Temperature Profiles for Enzyme-Catalyzed Reactions

Temperature affects the rate of enzymatic reactions. As temperature increases, the kinetic energy of molecules increases, leading to more frequent collisions and a higher reaction rate. However, beyond a certain optimal temperature, enzyme activity declines rapidly due to denaturation, the unfolding of the enzyme's three-dimensional structure.

Temperature profiles for enzyme-catalyzed hydrolysis of pNA substrates typically show an increase in activity with temperature up to an optimum, followed by a decrease at higher temperatures. For example, a leucine (B10760876) aminopeptidase exhibited maximal activity around 60°C with L-Leucine p-nitroanilide as the substrate, with activity immediately lost above 70°C due to thermal inactivation koreascience.kr. Another aminopeptidase had an optimum temperature of 45°C for the hydrolysis of L-Ala-p-naphthylamide tandfonline.com. Studies on other enzymes, like a chymotrypsin-like proteinase, have also determined optimal temperatures for activity with pNA substrates usda.gov. Determining the temperature profile for the hydrolysis of this compound by a specific enzyme is crucial for identifying the optimal temperature for activity and understanding the enzyme's thermal stability.

| Environmental Factor | Condition Range (Example) | Observed Effect on this compound Hydrolysis Rate (Hypothetical) | Notes (Hypothetical) |

| pH | 5.0 - 9.0 | Activity increases from pH 5.0, peaks around 7.5, decreases at 9.0 | Reflects ionization states of active site residues. |

| Ionic Strength | 0 - 300 mM KCl | Activity increases with increasing ionic strength up to 300 mM | Suggests favorable electrostatic interactions. |

| Temperature | 20 - 70 °C | Activity increases up to 55°C, then decreases rapidly | Shows optimal temperature and thermal denaturation. |

Enzyme Inhibition Studies Utilizing H Gln Pna

Characterization of Enzyme Inhibition Mechanisms

The study of enzyme inhibition mechanisms using H-Gln-pNA involves analyzing how the inhibitor affects the enzyme's interaction with the substrate. This can reveal whether the inhibitor competes with the substrate for the active site, binds to a different site, or forms a covalent bond with the enzyme.

Competitive, Non-Competitive, and Uncompetitive Inhibition Analysis

In enzyme inhibition studies utilizing this compound, different types of inhibition can be characterized by analyzing the reaction kinetics in the presence of varying concentrations of both the substrate (this compound) and the inhibitor.

Competitive Inhibition: In competitive inhibition, the inhibitor binds reversibly to the enzyme's active site, competing with this compound. This typically results in an increase in the apparent Michaelis constant (K_m) for this compound, while the maximum reaction velocity (V_max) remains unchanged. This can be visualized using Lineweaver-Burk plots, where intersecting lines are observed.

Non-Competitive Inhibition: Non-competitive inhibitors bind to a site distinct from the active site, affecting the enzyme's catalytic efficiency. This type of inhibition reduces the apparent V_max, but the K_m for this compound remains unchanged. Lineweaver-Burk plots for non-competitive inhibition show lines that intersect on the x-axis.

Uncompetitive Inhibition: Uncompetitive inhibitors bind only to the enzyme-substrate complex (E-H-Gln-pNA). This binding event affects both the apparent K_m and V_max, typically decreasing both values proportionally. On a Lineweaver-Burk plot, uncompetitive inhibition is characterized by parallel lines.

While the provided search results mention competitive inhibition in the context of other substrates or enzymes medchemexpress.compnas.orgnih.gov, and discuss enzyme inhibition analysis using pNA-linked substrates nih.govnih.govbiorxiv.orgacs.org, specific detailed research findings on the characterization of competitive, non-competitive, and uncompetitive inhibition specifically with this compound across various enzymes were not extensively detailed in the snippets. However, the general principles of enzyme kinetics and inhibition analysis using chromogenic substrates like this compound are well-established.

Irreversible Inhibition Studies

Irreversible inhibitors typically form a stable covalent bond with the enzyme, leading to a permanent loss of enzyme activity. Studies involving irreversible inhibition with this compound would involve pre-incubating the enzyme with the inhibitor and then measuring the residual enzyme activity using this compound as the substrate. A time-dependent decrease in enzyme activity that cannot be restored by dialysis or dilution is indicative of irreversible inhibition.

Research indicates that some inhibitors, particularly those targeting cysteine proteases, can act as irreversible inhibitors by alkylating the active site cysteine residue hzdr.de. While some studies mention irreversible inhibitors in the context of cysteine peptidases nih.govhzdr.detandfonline.com and caspases peptanova.de, specific examples detailing irreversible inhibition studies using this compound as the substrate were not prominently found in the provided snippets. However, the methodology of pre-incubation and monitoring activity with a chromogenic substrate like this compound is a standard approach for such studies.

Evaluation of Inhibitor Potency (e.g., K_i, IC_50 Determination)

Evaluating the potency of an enzyme inhibitor involves determining parameters such as the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC_50). This compound is used as the substrate in assays to determine these values.

IC_50 Determination: The IC_50 is the concentration of an inhibitor required to reduce the maximum enzyme activity by 50%. This is typically determined by measuring the enzyme activity with a fixed concentration of this compound and varying concentrations of the inhibitor. The reaction rate is plotted against the inhibitor concentration, and the IC_50 value is determined from the resulting curve. Several search results mention IC_50 determination using pNA-linked substrates for various enzymes, including SARS-CoV-2 3CLpro and DPP-IV biorxiv.orgacs.orgul.ie.

K_i Determination: The K_i is a measure of the dissociation constant of the enzyme-inhibitor complex. It provides a more fundamental measure of inhibitor potency, independent of the substrate concentration (for competitive and non-competitive inhibition). K_i values can be determined from kinetic data obtained at various substrate (this compound) and inhibitor concentrations, often using methods like Lineweaver-Burk plots or non-linear regression analysis. While K_i determination is a standard enzymatic analysis technique dcu.ie, specific examples using this compound for K_i determination were not explicitly detailed in the provided snippets, although studies on glutamine synthetase used kinetic data to suggest competitive inhibition and estimated K_i values with respect to glutamine pnas.org.

Data tables presenting IC_50 or K_i values determined using this compound would typically show the enzyme studied, the inhibitor, and the determined potency value, often alongside experimental conditions such as buffer composition, pH, and temperature.

Application in Screening for Novel Enzyme Modulators

This compound's utility as a chromogenic substrate makes it suitable for high-throughput screening (HTS) to identify novel enzyme modulators, including inhibitors and activators. In screening assays, the enzyme is incubated with this compound and a library of potential modulator compounds. The release of pNA is monitored spectrophotometrically, and compounds that significantly alter the enzyme activity are identified as hits.

The ease of detection of the pNA chromophore allows for rapid and sensitive measurement of enzyme activity in multi-well plates, making this compound a convenient substrate for screening large numbers of compounds. This application is particularly relevant in drug discovery and chemical biology for identifying lead compounds that modulate the activity of enzymes that process glutamine-containing substrates. While the provided snippets discuss enzyme inhibition screening and the use of chromogenic substrates biorxiv.orgacs.org, specific examples of large-scale screening efforts explicitly using this compound were not detailed. However, its properties make it a suitable candidate for such applications.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 70471467 |

| L-Glutamine | 33032 |

| para-nitroanilide | 7951 |

Advanced Research Methodologies and Derivatives of H Gln Pna

High-Throughput Screening (HTS) Methodologies

The spectrophotometric detection offered by H-Gln-pNA is highly amenable to high-throughput screening (HTS) methodologies. HTS allows for the rapid screening of large libraries of compounds to identify potential enzyme inhibitors or activators rsc.orgacs.orgethz.ch. Assays using this compound can be easily miniaturized into multi-well plate formats (e.g., 96-well plates or higher density) google.comnih.gov.

In an HTS setup, the enzyme and this compound substrate are incubated together in the presence of test compounds. The rate of pNA release, indicated by the change in absorbance at 405 nm, is measured using a plate reader google.comsigmaaldrich.com. A reduction in the rate of pNA formation in the presence of a compound suggests potential enzyme inhibition. This method enables the rapid evaluation of numerous samples, accelerating the discovery of lead compounds for drug development or biochemical probes rsc.orgacs.orgnih.gov. The sensitivity and ease of automation associated with spectrophotometric detection make this compound a practical substrate for such large-scale screening efforts nih.govnih.gov.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies involving this compound analogs are crucial for understanding the substrate specificity of enzymes that recognize glutamine at the cleavage site. By synthesizing peptides with modifications to the amino acid sequence or the pNA moiety and evaluating their enzymatic cleavage efficiency, researchers can gain insights into the structural determinants of enzyme-substrate interactions nih.govnih.gov.

Impact of Amino Acid Substitutions on Substrate Properties

Modifications to the amino acid residue(s) preceding the glutamine in this compound significantly impact how efficiently an enzyme cleaves the substrate. For instance, studies on cysteine peptidases have shown that the nature of the amino acid at the P2 position (immediately preceding glutamine) influences substrate specificity and cleavage efficiency nih.govfrontiersin.orgfrontiersin.org. Comparing substrates like Glp-Phe-Gln-pNA and Glp-Phe-Ala-pNA has demonstrated that glutamine at the P1 position (where cleavage occurs) can lead to higher specific activity and specificity constants for certain enzymes, such as cathepsin L, compared to alanine (B10760859) nih.govfrontiersin.orgfrontiersin.org.

Data from such studies can be presented in tables comparing kinetic parameters (e.g., Km, kcat, kcat/Km) for different peptide sequences. For example, research on cysteine peptidases showed varying specificity constants depending on the amino acid at the P1 position nih.govfrontiersin.org.

| Substrate | Enzyme | kcat/KM (M⁻¹s⁻¹) | Reference |

| Glp-Phe-Gln-pNA | Cathepsin L | Higher | nih.govfrontiersin.org |

| Glp-Phe-Ala-pNA | Cathepsin L | Lower | nih.govfrontiersin.org |

| Glp-Phe-Gln-pNA | Papain | Highest | frontiersin.org |

| Glp-Phe-Ala-pNA | Papain | Lower | frontiersin.org |

| Z-Ala-Ala-Leu-pNA | Bacillus protease | High | tandfonline.com |

| Suc-Ala-Ala-Pro-Leu-pNA | Bacillus protease | 38-fold higher than Suc-Ala-Ala-Ala-pNA | tandfonline.com |

These studies highlight the importance of the amino acid context surrounding the glutamine residue for optimal enzyme recognition and cleavage.

Modifications to the pNA Moiety for Enhanced Detection

While the pNA moiety provides a convenient chromogenic signal, modifications can be made to enhance detection sensitivity or enable different detection methods. Replacing the pNA group with fluorogenic moieties, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), results in substrates that release a fluorescent product upon cleavage researchgate.netscispace.comnih.govfrontiersin.orgfrontiersin.orgbiosynth.com.

Fluorogenic substrates often offer higher sensitivity compared to chromogenic substrates, which can be particularly advantageous for detecting low enzyme concentrations or for HTS applications where sample volumes are minimized rsc.org. The principle remains the same: enzymatic cleavage liberates the fluorophore, leading to an increase in fluorescence intensity that can be continuously monitored researchgate.netscispace.com. The choice between a chromogenic (pNA) and a fluorogenic (e.g., AMC) moiety depends on the specific requirements of the assay, including the desired sensitivity, available instrumentation, and potential interference from other compounds in the reaction mixture.

Design and Synthesis of Photoactivatable or Affinity-Labeling Derivatives

Advanced research methodologies can involve designing and synthesizing derivatives of this compound that incorporate features like photoactivatability or affinity labeling capabilities.

Photoactivatable ("caged") derivatives are designed to be biologically inactive until irradiated with light of a specific wavelength, which cleaves a photolabile protecting group and releases the active substrate nih.govrsc.org. This allows for precise temporal control over enzyme activity in research settings. While specific examples of photoactivatable this compound were not found, the principle of photocaging amino acids, including glutamine, and incorporating them into peptides is established nih.govrsc.org. This would involve attaching a photolabile group to the glutamine residue or the pNA moiety, rendering the substrate inactive until photolysis.

Affinity-labeling derivatives are designed to bind covalently to the active site of an enzyme, thereby irreversibly inhibiting it and serving as a tool to identify and study the enzyme acs.org. This typically involves incorporating a reactive group (e.g., an electrophile) into the substrate structure that is positioned to react with a nucleophilic residue in the enzyme's active site upon binding acs.org. Designing an affinity-labeling derivative of this compound would require careful consideration of the enzyme's active site architecture to ensure the reactive group is appropriately placed for covalent modification.

The synthesis of such modified peptides often utilizes solid-phase peptide synthesis (SPPS) techniques, which allow for the controlled stepwise addition of amino acids and modified moieties mdpi.comwiley-vch.de. Incorporating non-canonical amino acids or modified C-terminal groups like pNA requires specific synthesis strategies and protecting group chemistries mdpi.comwiley-vch.de.

These advanced derivatives of this compound, though more complex to synthesize, offer powerful tools for dissecting enzyme mechanisms, studying enzyme kinetics with high temporal control, and identifying enzyme active sites.

Applications in Fundamental Biochemical Research

Elucidation of Protease and Peptidase Reaction Mechanisms

Chromogenic substrates like H-Gln-pNA are instrumental in dissecting the step-by-step processes by which proteases and peptidases cleave peptide bonds. By measuring the rate of pNA release under varying conditions, researchers can gain insights into the kinetics of the enzymatic reaction. For instance, the hydrolysis of these substrates allows for the determination of key kinetic parameters such as kcat (catalytic constant) and KM (Michaelis constant), which reflect the enzyme's catalytic efficiency and substrate affinity, respectively googleapis.comctdbase.org. Studies utilizing substrates like Glp-Phe-Gln-pNA have demonstrated their efficient cleavage by C1 papain family cysteine peptidases, facilitating the characterization of these enzymes' catalytic activity ctdbase.orgresearchgate.net.

The continuous monitoring of pNA release provides a real-time readout of enzyme activity, which is crucial for studying the initial rates of reaction and understanding the impact of factors like pH, temperature, and the presence of cofactors or inhibitors on the catalytic mechanism labr.ccnih.gov.

Investigation of Substrate Binding Site Architecture

The design and utilization of peptide substrates terminating in Gln-pNA, such as Glu-Ala-Leu-Phe-Gln-pNA, have provided valuable insights into the substrate binding sites of specific proteases. By analyzing the efficiency with which an enzyme cleaves different peptide sequences linked to pNA, researchers can infer the preferred amino acid residues at the subsites (P1, P2, P3, etc.) of the enzyme's active site that interact with the substrate nih.gov.

Structural studies, such as the determination of crystal structures of enzyme-substrate complexes using Gln-pNA-containing peptides, offer direct visualization of these interactions. For example, the crystal structure of a Chiba virus 3C-like protease (CVP) in complex with a substrate containing the Gln-pNA moiety (H-Glu-Ala-Leu-Phe-Gln-pNA) has helped to confirm substrate binding models and understand the integrity of the active and substrate binding sites nih.gov. These studies reveal critical interactions, such as hydrogen bonds and hydrophobic contacts, between the enzyme's subsites and the substrate's amino acid residues, including the P1 glutamine residue interacting with specific enzyme residues googleapis.comnih.gov.

Studying Enzyme Activity in Complex Biological Extracts

The chromogenic nature of this compound and its peptide conjugates makes them suitable for measuring protease and peptidase activity in complex biological matrices, such as cell lysates, tissue homogenates, and microbial extracts. The clear change in absorbance upon pNA release allows for the detection and quantification of specific enzyme activities even in the presence of numerous other proteins and molecules googleapis.comwikipedia.org.

Studies have utilized Glp-Phe-Gln-pNA, for instance, to identify and characterize the activity of cysteine peptidases like cathepsins L and B in extracts from insects researchgate.net. By using selective substrates and monitoring the characteristic pNA release, researchers can differentiate the activity of specific enzymes within a complex mixture, aiding in the purification and characterization of novel proteolytic enzymes from various biological sources researchgate.net. This application is vital for understanding the roles of these enzymes in physiological and pathological processes.

Future Directions and Emerging Research Avenues

Development of Highly Selective H-Gln-pNA Derivatives for Specific Enzyme Isoforms

The development of highly selective enzyme substrates is crucial for distinguishing the activity of specific enzyme isoforms within complex biological samples. While simple amino acid-pNA substrates can lack selectivity, incorporating short peptide chains that mimic natural substrates can enhance specificity by utilizing affinity sites near the enzyme's active site. tandfonline.com Research into glutamine-containing substrates, such as Glp-Phe-Gln-pNA, has shown improved selectivity for certain cysteine peptidases compared to common arginine-containing substrates. nih.govfrontiersin.org This suggests a future direction involving the synthesis and evaluation of various peptide sequences conjugated to the this compound core. By systematically altering the amino acids preceding the glutamine residue (P2, P3, etc.), researchers can design derivatives that preferentially interact with and are cleaved by specific enzyme isoforms. This is particularly relevant for enzymes with glutamine specificity, such as certain microbial glutamine endoproteases. nih.govplos.org The rational design of these derivatives could be guided by studying the natural cleavage sites of target enzymes and utilizing techniques like positional scanning libraries or phage display to identify preferred sequences. upenn.edu

Integration with Advanced Spectroscopic Techniques for Real-Time Analysis

The inherent chromogenic property of this compound, allowing for spectrophotometric monitoring, makes it suitable for integration with advanced spectroscopic techniques for real-time analysis of enzyme activity. tandfonline.comnih.govipinnovative.com Future research can explore coupling this compound based assays with techniques beyond standard UV-Vis spectroscopy to gain more detailed insights into enzymatic reactions. For instance, integrating with fluorescence-based methods, although this compound itself is chromogenic, could involve developing FRET-based substrates where the pNA release triggers a fluorescence change in a coupled system. researchgate.net Real-time kinetic measurements are essential for understanding enzyme mechanisms and the effects of inhibitors or activators. thermofisher.com Automated enzyme analyzers and microfluidic systems can facilitate high-throughput real-time monitoring of this compound hydrolysis in miniaturized formats, enabling rapid analysis of numerous samples and conditions. thermofisher.comnagibio.ch

Role in the Discovery and Characterization of Novel Proteolytic Enzymes

This compound and its derivatives can play a significant role in the discovery and characterization of novel proteolytic enzymes, particularly those with glutamine specificity. The release of the detectable pNA group provides a straightforward method for screening potential enzyme sources for proteolytic activity. tandfonline.comnih.gov Studies have already utilized glutamine-containing pNA substrates to identify and characterize novel glutamine-specific endoproteases from sources like oral bacteria. nih.govplos.org Future directions include employing libraries of this compound derivatives with varied peptide sequences in high-throughput screening (HTS) platforms to discover enzymes with novel cleavage specificities. patsnap.comrsc.orgnih.gov Furthermore, this compound can be used in activity-based protein profiling (ABPP) approaches, potentially through the development of activity-based probes (ABPs) derived from this compound, to identify and characterize active proteases in complex biological mixtures. acs.orgmdpi.comacs.orgstanford.edunih.gov

Applications in Mechanistic Studies of Protein Processing and Modification

Understanding the mechanisms of protein processing and modification by proteolytic enzymes is a key area of research. This compound and its derivatives can serve as valuable tools in these mechanistic studies. By using this compound as a substrate, researchers can investigate the kinetic parameters (Km, kcat) of enzymes involved in processing proteins at glutamine residues, providing insights into enzyme efficiency and substrate affinity. tandfonline.comnih.govfrontiersin.orgnih.gov Future studies can utilize modified this compound substrates to probe the active site environment and catalytic mechanism of glutamine-specific peptidases. This could involve synthesizing substrates with modifications near the scissile bond or incorporating non-canonical amino acids to study specific interactions or intermediate states. mdpi.com Furthermore, this compound can be used in conjunction with computational modeling to validate predicted enzyme-substrate interactions and catalytic pathways. acs.org The release of pNA can also be coupled with other detection methods to study downstream effects of protein cleavage events.

Expanding the Use of this compound in Omics-Based Research Methodologies

The application of this compound can be expanded into omics-based research methodologies, particularly in peptidomics and activity-based proteomics. In peptidomics, this compound or its derivatives could be used to selectively cleave proteins or peptides at glutamine residues in a controlled manner, generating specific peptide fragments that can then be analyzed by mass spectrometry. This could aid in the identification and quantification of proteins and in mapping cleavage sites. In activity-based proteomics, as mentioned earlier, this compound derived ABPs could be used to profile the active glutamine-specific protease landscape in various biological states (e.g., disease vs. health). acs.orgstanford.edu This allows for the assessment of enzyme activity rather than just expression levels, providing a more functional view of the proteome. stanford.edu The integration of this compound based assays with high-throughput and high-content screening platforms is a promising avenue for large-scale studies in proteomics and drug discovery. nagibio.chpatsnap.comrsc.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.